molecular formula C14H18O2 B14344732 4-Ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxane CAS No. 98608-23-2

4-Ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxane

Cat. No.: B14344732
CAS No.: 98608-23-2
M. Wt: 218.29 g/mol
InChI Key: NEXCBHKIFUSUQY-CHWSQXEVSA-N
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Description

4-Ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with ethenyl, dimethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

4-Ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

4-Ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxane can be compared with other similar compounds, such as:

    5,5-Dimethyl-2-phenyl-1,3-dioxane: Similar structure but lacks the ethenyl group.

    tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester: Contains additional functional groups and is used as an intermediate in pharmaceutical synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

98608-23-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(4R,5S)-4-ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxane

InChI

InChI=1S/C14H18O2/c1-4-13-12(10-15-14(2,3)16-13)11-8-6-5-7-9-11/h4-9,12-13H,1,10H2,2-3H3/t12-,13-/m1/s1

InChI Key

NEXCBHKIFUSUQY-CHWSQXEVSA-N

Isomeric SMILES

CC1(OC[C@@H]([C@H](O1)C=C)C2=CC=CC=C2)C

Canonical SMILES

CC1(OCC(C(O1)C=C)C2=CC=CC=C2)C

Origin of Product

United States

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